molecular formula C21H20ClNO4 B2965613 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-01-0

2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No.: B2965613
CAS No.: 2287261-01-0
M. Wt: 385.84
InChI Key: NLDMPJOEYUXWFE-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid” is a structurally unique compound . It features a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Synthesis Analysis

The synthesis of such compounds often involves complex processes due to the inherent strain of the bicyclic scaffold . The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which are structurally similar to the compound , has been achieved via directed bridgehead functionalization . This involves a palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

Bicyclo[1.1.0]butanes, which are structurally similar to the compound , are known to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

Bicyclo[1.1.0]butanes and similar structures have been gaining interest in the past few years, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there could be potential future research directions exploring the diverse chemistry these structures can access, their value as synthetic precursors to cyclobutanes and azetidines, and their applications .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c22-16-8-6-15(7-9-16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDMPJOEYUXWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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